3-Bromo-6-chloro-2-fluorophenol
Overview
Description
3-Bromo-6-chloro-2-fluorophenol is a chemical compound with the molecular formula C6H3BrClFO . It has a molecular weight of 225.44 and is solid in physical form . The IUPAC name for this compound is 3-bromo-6-chloro-2-fluorophenol .
Molecular Structure Analysis
The InChI code for 3-Bromo-6-chloro-2-fluorophenol is 1S/C6H3BrClFO/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H . This code provides a specific description of the molecule’s structure, including the positions of the bromine, chlorine, and fluorine atoms on the phenol ring.Physical And Chemical Properties Analysis
3-Bromo-6-chloro-2-fluorophenol is a solid at room temperature . The storage temperature for this compound is between 2-8°C .Scientific Research Applications
Photoreaction Mechanism Studies
Research by Nanbu, Sekine, and Nakata (2012) investigated the photoreaction mechanisms of similar halogenated phenols, specifically examining intramolecular hydrogen-atom tunneling in low-temperature argon matrices. Their study revealed insights into the stability and transformation of different isomers under varying conditions, which could have implications for the understanding and use of 3-Bromo-6-chloro-2-fluorophenol in photoreactive applications (Nanbu, Sekine, & Nakata, 2012).
Fluorination Techniques
Koudstaal and Olieman (2010) explored the fluorination of bromo- and chlorophenols, which could be relevant for understanding the chemical reactions and potential synthesis methods involving 3-Bromo-6-chloro-2-fluorophenol. Their work contributes to the knowledge of halogen exchange reactions and the creation of fluorinated phenolic compounds (Koudstaal & Olieman, 2010).
Conformational Studies of Halogenated Compounds
Sindt-Josem and Mackay (1981) conducted conformational studies on halogenated bisbenzyl phenols, which may provide insights into the structural properties of 3-Bromo-6-chloro-2-fluorophenol. Understanding the molecular structure and conformation of such compounds is crucial for their application in various scientific fields, including material science and pharmaceutical research (Sindt-Josem & Mackay, 1981).
Biotransformation Studies
Research on the biotransformation of halophenols, such as the work by Brooks et al. (2004) and Häggblom & Young (1995), is relevant to understanding the environmental impact and biodegradation pathways of 3-Bromo-6-chloro-2-fluorophenol. These studies provide insights into the microbial degradation and transformation of halogenated phenols, which can be crucial for environmental monitoring and remediation efforts (Brooks et al., 2004); (Häggblom & Young, 1995).
Safety And Hazards
The safety information for 3-Bromo-6-chloro-2-fluorophenol includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses if present and easy to do – continue rinsing) .
properties
IUPAC Name |
3-bromo-6-chloro-2-fluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKQZAWRLMLCRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)O)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-chloro-2-fluorophenol |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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